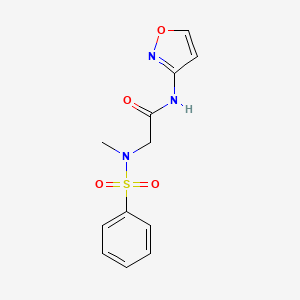![molecular formula C21H25N3O2 B5017124 N-benzyl-N-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-butanamine](/img/structure/B5017124.png)
N-benzyl-N-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-butanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-N-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-butanamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications as a research tool. This compound is commonly referred to as Bn-DPF and is used as a fluorescent probe for the detection of protein-protein interactions.
作用機序
Bn-DPF works by binding to specific proteins and causing them to fluoresce when exposed to light of a specific wavelength. This allows researchers to visualize protein-protein interactions in real-time.
Biochemical and Physiological Effects:
Bn-DPF is not known to have any significant biochemical or physiological effects on cells or organisms. It is primarily used as a research tool and is not intended for therapeutic use.
実験室実験の利点と制限
One of the main advantages of using Bn-DPF in lab experiments is its high sensitivity and specificity for detecting protein-protein interactions. However, there are also limitations to its use, including the need for specialized equipment to visualize fluorescence and the potential for non-specific binding to other cellular components.
将来の方向性
There are several potential future directions for research involving Bn-DPF. One area of interest is the development of new fluorescent probes based on the structure of Bn-DPF that may have improved sensitivity and specificity for detecting protein-protein interactions. Additionally, there is potential for the use of Bn-DPF in drug discovery and development, as it may be useful for identifying new drug targets and evaluating the efficacy of potential drug candidates.
合成法
The synthesis of Bn-DPF involves a multi-step process that begins with the reaction of 3-(phenoxymethyl)-1,2,4-oxadiazole-5-carboxylic acid with benzylamine. This reaction produces the intermediate benzyl 3-(phenoxymethyl)-1,2,4-oxadiazole-5-carboxylate, which is then reacted with 1-bromobutane to produce the final product, Bn-DPF.
科学的研究の応用
Bn-DPF has been used extensively in scientific research as a fluorescent probe for the detection of protein-protein interactions. This compound is particularly useful for studying protein interactions in live cells, as it can be easily visualized using fluorescence microscopy.
特性
IUPAC Name |
N-benzyl-N-[[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-2-3-14-24(15-18-10-6-4-7-11-18)16-21-22-20(23-26-21)17-25-19-12-8-5-9-13-19/h4-13H,2-3,14-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNHRHQDNZEZLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC=CC=C1)CC2=NC(=NO2)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenol](/img/structure/B5017045.png)
![4,4-dimethyl-1-(methylthio)-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin-2-ium iodide](/img/structure/B5017053.png)

![1-benzyl-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5017085.png)
![5-[4-(1,3-benzothiazol-5-ylcarbonyl)-1-piperazinyl]-2-methyl-3(2H)-pyridazinone](/img/structure/B5017098.png)
![ethyl 2-methyl-4-[(3-nitrophenyl)amino]-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B5017103.png)

![4-nitrophenyl 3-[(4-bromophenyl)sulfonyl]benzenesulfonate](/img/structure/B5017113.png)
![1-methyl-4-[3-(5-methyl-2-furyl)butyl]piperazine](/img/structure/B5017115.png)

![1,7-dimethyl-4-(4-nitrophenyl)-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5017130.png)
![5-{[(5-chloro-3-pyridinyl)oxy]methyl}-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5017131.png)
![1-isobutyl-8-(2-pyridinylmethyl)-3-[3-(3-pyridinyl)propyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5017135.png)
![3-[(3-chloro-4-methylphenyl)amino]-1-(4-methoxyphenyl)-3-phenyl-1-propanone](/img/structure/B5017146.png)